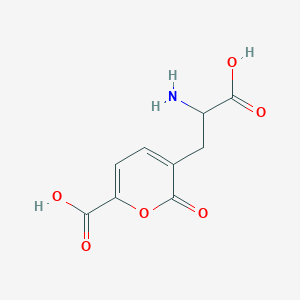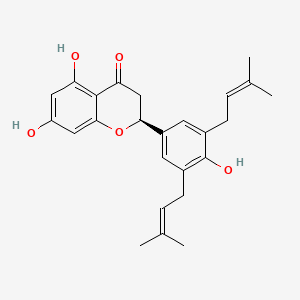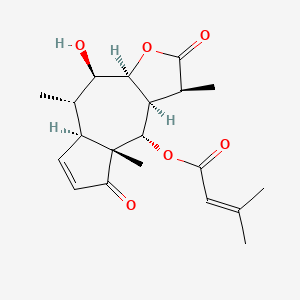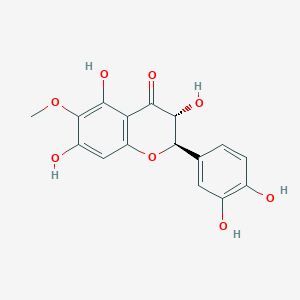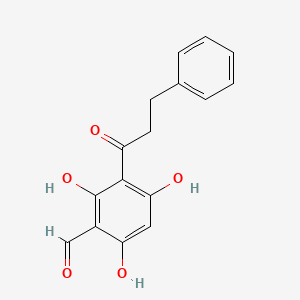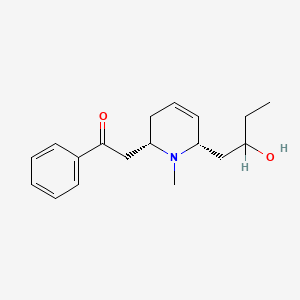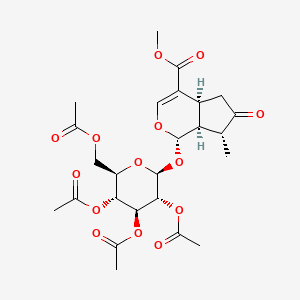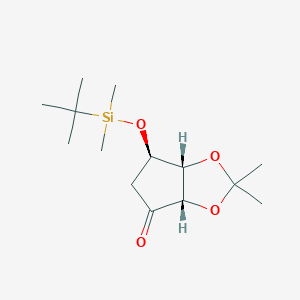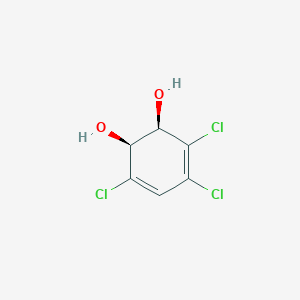
2-己基-2-环戊烯-1-酮
概述
描述
“2-Hexyl-2-cyclopenten-1-one” is a chemical compound with the empirical formula C11H18O . It is also known as Isojasmone . It is sold by Sigma-Aldrich and is used in early discovery research .
Synthesis Analysis
2-Hexyl-2-cyclopenten-1-one can be synthesized in a number of ways. One of the routes involves elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves the Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one with 1.2 equivalents of formalin .
Molecular Structure Analysis
The molecular weight of 2-Hexyl-2-cyclopenten-1-one is 164.24 . The InChI string representation of its structure is 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3 .
Chemical Reactions Analysis
As an enone, 2-cyclopentenone undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . Cyclopentenone also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hexyl-2-cyclopenten-1-one include a molecular weight of 164.24 and a density of 0.9±0.1 g/cm3 . The boiling point is 269.9±10.0 °C at 760 mmHg . The flash point is 115.9±9.8 °C .
科学研究应用
Proteolytic Enzyme Inhibition
Dihydroisojasmone has been investigated for its potential as a proteolytic enzyme inhibitor. Proteolytic enzymes (proteases) play crucial roles in biological processes, and inhibiting their activity can have therapeutic implications. Research has explored Dihydroisojasmone’s ability to modulate protease function, which could lead to applications in drug development, cancer therapy, and inflammation management .
Photocycloaddition Reactions
Dihydroisojasmone has been studied in intramolecular [2+2] photocycloaddition reactions. Specifically, it participates in crossed [2+2]-photocycloaddition to form bridged cyclobutanes. Researchers have found that under visible light conditions, a chiral rhodium Lewis acid catalyst enables high enantioselectivity (80–94% ee) in this reaction. These bridged skeletons have intriguing structural features and potential applications in synthetic chemistry .
Plasmid DNA Modification
Plasmid DNA is essential for cloning, gene transfer, and manipulation. Dihydroisojasmone has been explored for its role in modifying plasmid DNA. Researchers have investigated its effects on plasmid stability, replication, and gene expression. Understanding these interactions could enhance plasmid-based research and biotechnological applications .
Exosome Synthesis and Treatment of Inflammatory Diseases
Dihydroisojasmone derivatives have been studied for their ability to synthesize exosomes. Exosomes are small vesicles secreted by cells and play critical roles in intercellular communication. Researchers have explored Dihydroisojasmone’s impact on exosome biogenesis and its potential therapeutic applications in treating inflammatory diseases .
Single-Atom Catalysts (SACs)
Recent interest in SACs has led to investigations into Dihydroisojasmone as a potential ligand or stabilizer for SACs. SACs exhibit maximum atomic utilization and dispersion, making them efficient catalysts. While research is ongoing, Dihydroisojasmone’s unique structure may contribute to SACs’ stability and activity in various catalytic reactions, including environmental applications .
Organic Synthesis and Functionalization
Dihydroisojasmone derivatives have been used in organic synthesis. Their reactivity and functional groups make them valuable building blocks for creating complex molecules. Researchers have explored their use in constructing heterocycles, natural product synthesis, and other organic transformations .
Electrochemical Applications
Dihydroisojasmone derivatives have been investigated for electrochemical applications. Their unique properties, such as single-atom dispersion, make them promising candidates for catalyzing reactions like the hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and more .
Environmental Catalysis
Dihydroisojasmone derivatives have potential applications in environmental catalysis. Researchers have explored their use in oxidation reactions (e.g., methane, carbon monoxide, and volatile organic compounds) and the reduction of nitrogen oxides. These applications contribute to pollution control and sustainable processes .
安全和危害
作用机制
Target of Action
Dihydroisojasmone’s primary target is the olfactory receptors in the nose . It interacts with these receptors to produce a pleasant fragrance, making it a popular ingredient in the perfume industry .
Mode of Action
The compound’s interaction with its targets results in the perception of a floral scent . This is achieved through its ability to bind to olfactory receptors, triggering a signal transduction pathway that ultimately leads to the perception of smell .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as ethanol and ether . This suggests that its bioavailability may be influenced by factors such as the presence of these solvents and the pH of the environment.
Result of Action
The primary result of Dihydroisojasmone’s action is the creation of a pleasant, floral fragrance . This makes it a valuable ingredient in perfumes, colognes, and other scented products .
Action Environment
The action, efficacy, and stability of Dihydroisojasmone can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its action may be enhanced in environments where such solvents are present . Additionally, its stability under normal conditions suggests that it may be less effective or stable under extreme conditions .
属性
IUPAC Name |
2-hexylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGECIEOJXLMWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052640 | |
| Record name | 2-Hexylcyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-2-cyclopenten-1-one | |
CAS RN |
95-41-0 | |
| Record name | 2-Hexyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-isojasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroisojasmone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-one, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexylcyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYL-2-CYCLOPENTEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY2Y3L5M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dihydroisojasmone, and why is it reviewed in the scientific literature?
A1: Dihydroisojasmone, also known as 2-Hexyl-2-cyclopenten-1-one, is a fragrance material. The provided research paper focuses on reviewing existing knowledge about this compound. [] This suggests that Dihydroisojasmone is a substance of interest in the fragrance industry, and understanding its properties and potential effects is important for its safe and effective use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

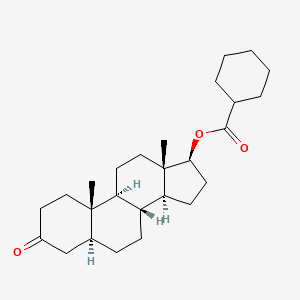

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
